
4-Amino-1,2-dihydro-3,6-pyridazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1,2-dihydro-3,6-pyridazinedione is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a six-membered ring with two adjacent nitrogen atoms and an oxygen atom at the 3-position, making it a versatile scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2-dihydro-3,6-pyridazinedione typically involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids. One common method includes the reaction of hydrazine hydrate with maleic anhydride under reflux conditions to yield the desired pyridazinedione .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-1,2-dihydro-3,6-pyridazinedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the amino group or other positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted pyridazinones, which exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
4-Amino-1,2-dihydro-3,6-pyridazinedione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Amino-1,2-dihydro-3,6-pyridazinedione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s effects on cellular signaling pathways contribute to its pharmacological activities .
Comparación Con Compuestos Similares
Pyridazinone: Contains a similar core structure but lacks the amino group.
Pyrimidinone: Another heterocyclic compound with nitrogen atoms at different positions.
Pyrazinone: Contains nitrogen atoms at the 1 and 4 positions in the ring.
Uniqueness: 4-Amino-1,2-dihydro-3,6-pyridazinedione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its amino group allows for further functionalization, making it a valuable scaffold in drug design .
Propiedades
Fórmula molecular |
C4H5N3O2 |
|---|---|
Peso molecular |
127.10 g/mol |
Nombre IUPAC |
4-amino-1,2-dihydropyridazine-3,6-dione |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,7,9)(H3,5,6,8) |
Clave InChI |
BTKYZKKZTUGJJW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NNC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid](/img/structure/B12962626.png)
![(1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B12962632.png)


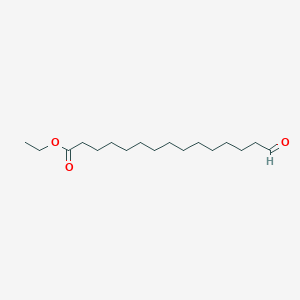

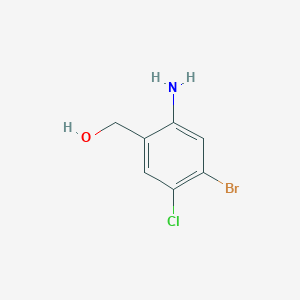
![(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid](/img/structure/B12962667.png)
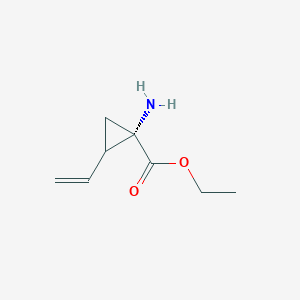
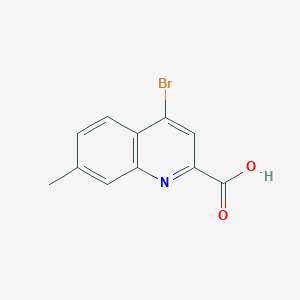

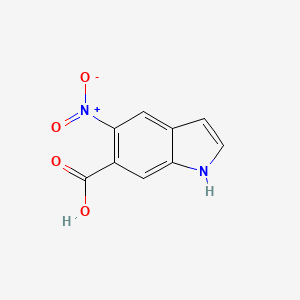
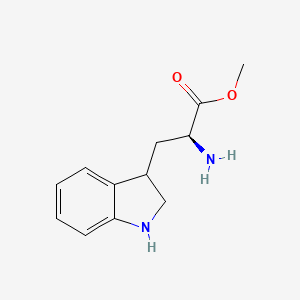
![7-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12962702.png)
